molecular formula C36H56O8 B14785859 alpha-TPA

alpha-TPA

Cat. No.: B14785859
M. Wt: 616.8 g/mol
InChI Key: PHEDXBVPIONUQT-BRMNCXBCSA-N
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Description

α-12-O-tetradecanoylphorbol-13-acetate (α-TPA) is an inactive stereoisomer of the phorbol ester TPA (4β-12-O-tetradecanoylphorbol-13-acetate), a potent protein kinase C (PKC) activator derived from plants of the Euphorbiaceae family . Structurally, α-TPA differs from the active β-TPA isomer in the configuration of the hydroxyl group at the 4-position of the phorbol core (α vs. β orientation), rendering it incapable of activating PKC . While β-TPA is widely used in biomedical research to study PKC-dependent signaling pathways, α-TPA serves as a critical tool for distinguishing phorbol ester-specific effects from those of endogenous diacylglycerols (DAGs) .

Properties

Molecular Formula

C36H56O8

Molecular Weight

616.8 g/mol

IUPAC Name

[(1S,6R,13S)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate

InChI

InChI=1S/C36H56O8/c1-7-8-9-10-11-12-13-14-15-16-17-18-29(39)43-32-24(3)35(42)27(30-33(5,6)36(30,32)44-25(4)38)20-26(22-37)21-34(41)28(35)19-23(2)31(34)40/h19-20,24,27-28,30,32,37,41-42H,7-18,21-22H2,1-6H3/t24?,27?,28?,30?,32?,34-,35-,36-/m1/s1

InChI Key

PHEDXBVPIONUQT-BRMNCXBCSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC1C([C@]2(C(C=C(C[C@]3(C2C=C(C3=O)C)O)CO)C4[C@@]1(C4(C)C)OC(=O)C)O)C

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)C)O)C

Origin of Product

United States

Preparation Methods

Alpha-TPA can be synthesized through the esterification of phorbol with tetradecanoic acid and acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Chemical Reactions Analysis

Alpha-TPA undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction of this compound can lead to the formation of reduced derivatives.

    Substitution: this compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

    Hydrolysis: This compound can be hydrolyzed to yield phorbol and the corresponding acids.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Alpha-TPA has a wide range of scientific research applications, including:

Mechanism of Action

Alpha-TPA exerts its effects by activating protein kinase C, a family of enzymes involved in various cellular processes. The activation of protein kinase C by this compound mimics the natural activation by diacylglycerol, leading to the phosphorylation of target proteins and subsequent changes in cellular functions. The molecular targets and pathways involved in the action of this compound include the regulation of gene expression, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Research Implications

  • Mechanistic Studies : α-TPA’s inactivity highlights the stereospecificity of PKC’s phorbol ester-binding domain, which requires the 4β-hydroxyl group for activation .

Data Tables

Table 1. Functional Comparison of PKC Activators

Compound Activation Efficacy (%) 1-Butanol Sensitivity Phosphatidylethanolamine Potentiation
α-TPA 0 No No
β-TPA 100 No 1.2x
DOG 80 Yes 3.0x

Table 2. Structural Features

Compound 4-Position Configuration Acyl Chain Length
α-TPA α-hydroxyl C12/C14
β-TPA β-hydroxyl C12/C14
PMA β-hydroxyl C14/C16

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